molecular formula C9H16O4 B15373904 Tert-butyl 2-(3-oxopropoxy)acetate CAS No. 930294-39-6

Tert-butyl 2-(3-oxopropoxy)acetate

Cat. No.: B15373904
CAS No.: 930294-39-6
M. Wt: 188.22 g/mol
InChI Key: MRVRTCDJHNLMOM-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-oxopropoxy)acetate is an ester derivative featuring a tert-butyl group, an acetate backbone, and a 3-oxopropoxy substituent. The tert-butyl group provides steric protection to the ester moiety, enhancing stability against hydrolysis, while the 3-oxopropoxy chain introduces a ketone functional group, enabling further chemical modifications such as nucleophilic additions or reductions .

Properties

CAS No.

930294-39-6

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

tert-butyl 2-(3-oxopropoxy)acetate

InChI

InChI=1S/C9H16O4/c1-9(2,3)13-8(11)7-12-6-4-5-10/h5H,4,6-7H2,1-3H3

InChI Key

MRVRTCDJHNLMOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Tert-butyl 3-[2-(3-oxopropoxy)ethoxy]propanoate (CAS 2172346-80-2)
  • Structure: Contains an additional ethoxy spacer between the 3-oxopropoxy group and the propanoate ester.
  • The ketone group retains reactivity for conjugation or reduction .
  • Applications : Suitable for PEGylation or as a spacer in prodrug design due to its ether linkages.
Tert-butyl 2-(4-(3-hydroxypropoxy)butoxy)acetate (CAS 1973409-29-8)
  • Structure : Replaces the 3-oxo group with a 3-hydroxypropoxy chain.
  • Properties : The hydroxyl group enhances hydrogen-bonding capacity, increasing polarity. This may reduce membrane permeability but improve solubility in polar solvents.
  • Reactivity : The hydroxyl group can undergo esterification or etherification, offering divergent synthetic pathways compared to the ketone-containing target compound .
Tert-butyl 2-[3-[(5-hydroxypentyl)oxy]propoxy]acetate (CAS 1973409-15-2)
  • Structure : Features a longer hydroxypentyloxy chain.
  • Properties : Increased hydrophobicity due to the pentyl chain, which may enhance lipid bilayer penetration. The terminal hydroxyl group allows for further functionalization, such as glycosylation or phosphorylation .

Structural Complexity and Aromaticity

Tert-butyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS 620548-16-5)
  • Structure : Incorporates a benzofuran ring and a methylthiophenyl group.
  • The conjugated system may also increase UV absorbance, useful in analytical detection.
  • Applications : Likely used in drug discovery for targeting enzymes or receptors with hydrophobic pockets .
Tert-butyl 2-((3bS,4aR)-3-chloro-5-oxo-3b,4,4a,5-tetrahydro-2H-cyclopropa[3.4]cyclopenta[1.2-c]pyrazol-2-yl)acetate (140J)
  • Structure : Contains a fused cyclopropane-pyrazole ring system.
  • The chloro substituent increases electrophilicity, favoring nucleophilic substitution reactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Profile
Tert-butyl 2-(3-oxopropoxy)acetate ~216 (estimated) Ketone, ester Moderate in organic solvents
CAS 2172346-80-2 ~274 (estimated) Ketone, ethoxy, ester Higher polarity due to ethoxy
CAS 1973409-29-8 320.42 Hydroxy, ether, ester Polar solvents (e.g., DMSO)
CAS 620548-16-5 372.4 Benzofuran, thiophene, ester Low aqueous solubility

Reactivity and Stability

  • Ketone vs. Hydroxy Groups : The 3-oxo group in the target compound enables reactions like hydrazone formation or reductions to alcohols, whereas hydroxy-containing analogs (e.g., CAS 1973409-29-8) are better suited for esterification .
  • Ester Stability : All tert-butyl esters exhibit resistance to hydrolysis under mild conditions due to steric hindrance. However, compounds with extended ether chains (e.g., CAS 2376722-99-3) may show faster degradation in acidic environments due to increased solvation .

Toxicity and Handling

  • Limited toxicity data are available for these compounds. However, tert-butyl esters like those in are classified as research-use-only due to uncharacterized acute and chronic toxicity. Proper handling protocols (e.g., PPE, ventilation) are recommended .

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